Aldicarb oxime
Overview
Description
Aldicarb oxime is an organic compound with the chemical formula C5H11NOSThis compound is a derivative of aldicarb, a highly toxic insecticide that has been banned in many countries due to its environmental and human health risks . The significance of this compound lies in its role as a key intermediate in the synthesis of aldicarb .
Scientific Research Applications
Aldicarb oxime has several scientific research applications. It is primarily used as a key intermediate in the synthesis of the insecticide aldicarb . Additionally, it is utilized in metabolism studies and toxicity testing due to its relation to aldicarb . The compound is also used as a biomarker for aldicarb exposure, allowing scientists to assess potential exposure to aldicarb in environmental samples or biological tissues .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-(methylthio)propionaldehyde Oxime, also known as Aldicarb , is acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Aldicarb acts as a potent acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the neurons, causing a range of symptoms associated with overstimulation of the nervous system.
Pharmacokinetics
It is known that aldicarb can be absorbed into the body through inhalation, skin contact, and ingestion . Once inside the body, it can be metabolized and eventually excreted .
Result of Action
The result of Aldicarb’s action is the overstimulation of the nervous system, leading to symptoms such as sweating, pupillary constriction, muscle cramps, excessive salivation, dizziness, labored breathing, nausea, vomiting, convulsions, and potentially unconsciousness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aldicarb. For instance, it is highly soluble and volatile , which can affect its distribution in the environment and its uptake by organisms. . As such, the presence of water and the characteristics of the soil can impact its environmental behavior and efficacy.
Preparation Methods
The synthesis of Aldicarb oxime involves the condensation of 2-methyl-2-(methylthio)propanal with hydroxylamine . This reaction forms the core structure for the subsequent addition of methyl isocyanate, which is the final step to obtain aldicarb . The industrial production methods for this compound are designed to optimize the yield and purity of the final product, ensuring its effectiveness as an intermediate in aldicarb synthesis .
Chemical Reactions Analysis
Aldicarb oxime undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the oxime and thioether functional groups .
Comparison with Similar Compounds
Aldicarb oxime can be compared with other similar compounds, such as aldicarb and its metabolites . Aldicarb itself is a highly toxic insecticide, while its metabolites, including aldicarb sulfoxide and aldicarb sulfone, also exhibit toxic effects . The uniqueness of this compound lies in its role as a key intermediate in the synthesis of aldicarb, making it an essential component in the production of this insecticide .
Properties
IUPAC Name |
(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGMCJAXIZTVJA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
Record name | ALDICARB OXIME | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO] | |
Record name | ALDICARB OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aldicarb oxime | |
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Boiling Point |
410 °F at 760 mmHg (with partial decomposition) (NTP, 1992) | |
Record name | ALDICARB OXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
244.4 °F (NTP, 1992), 118 °C | |
Record name | ALDICARB OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aldicarb oxime | |
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Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992) | |
Record name | ALDICARB OXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
Record name | ALDICARB OXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/19731 | |
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Vapor Density |
4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ALDICARB OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992) | |
Record name | ALDICARB OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19731 | |
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CAS No. |
1646-75-9 | |
Record name | ALDICARB OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aldicarb oxime | |
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Record name | Propanal, 2-methyl-2-(methylthio)-, oxime | |
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Record name | 2-methyl-2-(methylthio)propionaldehyde oxime | |
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Record name | ALDICARB OXIME | |
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Record name | ALDICARB OXIME | |
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Melting Point |
70 °F (NTP, 1992) | |
Record name | ALDICARB OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19731 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-2-(methylthio)propionaldehyde oxime exert its insecticidal effects? What are the downstream consequences of this interaction?
A: 2-Methyl-2-(methylthio)propionaldehyde oxime itself is not directly insecticidal. It serves as the parent compound for aldicarb, which is a potent insecticide. Aldicarb functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. AChE normally breaks down the neurotransmitter acetylcholine (ACh) in the synapse (the junction between nerve cells). Inhibition of AChE by aldicarb leads to ACh accumulation, causing excessive stimulation of nerve cells. This overstimulation disrupts normal nerve function, leading to paralysis and ultimately death in insects. []
Q2: What are the potential environmental hazards associated with the use of aldicarb, and how do the properties of 2-Methyl-2-(methylthio)propionaldehyde oxime contribute to these concerns?
A: The research highlights two major environmental concerns stemming from aldicarb use: groundwater contamination and excessive residues on food products. [] These issues are directly linked to the physicochemical properties of 2-Methyl-2-(methylthio)propionaldehyde oxime, the precursor to aldicarb.
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